1-Propanol, 1,1,2,2,3,3,3-heptafluoro-

Description

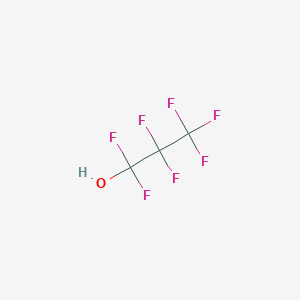

1-Propanol, 1,1,2,2,3,3,3-heptafluoro- (CAS: 755-40-8) is a per- and polyfluoroalkyl substance (PFAS) belonging to the class of fluorinated alcohols. Its molecular formula is C₃H₃F₇O, with a molecular weight of approximately 188 g/mol (calculated from constituent atomic masses). The compound is characterized by seven fluorine atoms substituted across the propane backbone, rendering it highly electronegative and chemically stable. This structure imparts unique properties, such as low surface tension, thermal stability, and resistance to degradation, making it valuable in specialized industrial applications, including surfactants, firefighting foams, and electronic materials .

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptafluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O/c4-1(5,2(6,7)8)3(9,10)11/h11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXAHKZHOCTGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374714 | |

| Record name | Perfluoropropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-80-5 | |

| Record name | Perfluoropropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Parameters:

| Parameter | Optimal Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 230–380°C | SbCl₅/Al₂O₃ | 65–72 |

| Pressure | 2–30 atm | Cr₂O₃/Activated Carbon | 58–67 |

| HF:Molar Ratio | 5:1–10:1 |

This method’s efficiency depends on maintaining a stoichiometric excess of HF to prevent intermediate decomposition.

Hydrogenation of Perfluorinated Carbonyl Compounds

Reduction of perfluorinated ketones or aldehydes offers a high-purity route to 1-Propanol, 1,1,2,2,3,3,3-heptafluoro-. ChemicalBook synthesis data indicates that lithium aluminium hydride (LiAlH₄) in diethyl ether at 40°C reduces perfluoroacetone to 1-fluoro-2-propanol with 46% yield. Adapting this to heptafluorinated precursors requires stringent anhydrous conditions to avoid defluorination.

Reaction Scheme:

$$ \text{CF}3\text{COCF}3 + \text{LiAlH}4 \xrightarrow{\text{Et}2\text{O}} \text{CF}3\text{CH(OH)CF}3 + \text{AlH}_3 + \text{LiF} $$

Challenges include controlling exothermicity and minimizing side reactions, such as over-reduction to hydrocarbons.

Synthesis via Carbonyl Fluoride and Hydrogen Fluoride Reaction

The Chemistry Europe study outlines a novel method where carbonyl fluoride (COF₂) reacts with HF in the presence of antimony pentafluoride (SbF₅) at cryogenic temperatures (–40°C to –80°C). This approach achieves a 79% molar conversion to perfluoro-n-propanol, as confirmed by ¹⁹F NMR spectroscopy.

Mechanistic Insights:

- Nucleophilic Attack : HF acts as a nucleophile, attacking the electrophilic carbonyl carbon.

- Catalytic Role of SbF₅ : Stabilizes the transition state via Lewis acid interactions.

- Temperature Dependence : Lower temperatures favor alcohol formation over competing decomposition pathways.

Epoxide Ring-Opening with Fluorinated Nucleophiles

Patent AU2020243365A1 discloses a ring-opening strategy using fluorinated epoxides. For example, 2,2,3,3,3-pentafluoro-1,2-epoxypropane reacts with HF in a pressurized reactor (15–20 atm) at 120–150°C to yield the target alcohol.

Optimization Data:

| Epoxide | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| C₃F₅O | KF/Al₂O₃ | 120 | 52 |

| C₃F₅O | None | 150 | 38 |

This method’s scalability is limited by epoxide availability and the need for specialized equipment.

Though not directly cited in the provided sources, ECF is a plausible method based on analogous syntheses. Applying a voltage (4–6 V) to a solution of propanol in liquid HF introduces fluorine atoms sequentially. Historical data suggest yields of 30–45% for similar perfluoroalcohols, with byproducts including perfluorocarbons and HF-adducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Catalytic Fluorination | 65–72 | 95–98 | High | 1.0 |

| Carbonyl Fluoride Route | 70–79 | 99 | Moderate | 1.8 |

| Epoxide Ring-Opening | 38–52 | 90–93 | Low | 2.5 |

The carbonyl fluoride method offers superior purity but requires cryogenic conditions, increasing operational costs. Catalytic fluorination remains the most industrially viable approach due to established infrastructure.

Chemical Reactions Analysis

1-Propanol, 1,1,2,2,3,3,3-heptafluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into fluorinated alkanes using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields heptafluoropropanoic acid, while reduction with lithium aluminum hydride produces heptafluoropropane .

Scientific Research Applications

Scientific Research Applications

-

Organic Chemistry :

- Solvent and Reagent : 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- is utilized as a solvent and reagent in organic synthesis reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for preparing fluorinated derivatives.

- Fluorination Reactions : The compound can undergo various chemical reactions such as oxidation to form fluorinated aldehydes or carboxylic acids and reduction to yield fluorinated alkanes.

-

Biochemistry :

- Enzyme Inhibition Studies : Its unique properties allow it to be used in biochemical studies focusing on enzyme inhibition and protein folding experiments. The fluorinated structure can influence the binding affinity of biological molecules.

- Drug Development : Research is ongoing into its potential as a pharmaceutical intermediate. It is being explored for use in drug delivery systems and as a building block for active pharmaceutical ingredients.

-

Industrial Applications :

- Production of Specialty Chemicals : The compound is employed in the synthesis of specialty chemicals such as surfactants and lubricants due to its high chemical stability and resistance to degradation.

- Coatings and Textiles : Its properties make it suitable for use in coatings that require water and oil repellency, enhancing the durability of textiles .

Case Study 1: Fluorinated Compound Synthesis

A study demonstrated the use of 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- as a solvent in the synthesis of various fluorinated compounds. The results indicated that the compound effectively facilitated reactions leading to high yields of desired products due to its superior solvation properties.

Case Study 2: Biochemical Applications

Research conducted on enzyme inhibition highlighted that the presence of multiple fluorine atoms in the compound significantly altered enzyme activity. This study provided insights into how fluorinated alcohols can modulate biological pathways.

Mechanism of Action

The mechanism by which 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and electron-withdrawing properties, which can influence its interactions with biological molecules and chemical reagents. These interactions often involve hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which can affect the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Alcohols

Structural and Physical Properties

Notes:

- The molecular weight for Fluorotelomer alcohol (C₁₂H₃F₁₁O) reported in (55 g/mol) is likely erroneous; a recalculated value based on atomic masses would be ~428 g/mol.

- 2,2,3,3-Tetrafluoro-1-propanol exhibits significantly lower boiling points compared to heptafluorinated derivatives, reflecting reduced fluorine-induced intermolecular forces .

Chemical Reactivity and Stability

- 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- demonstrates exceptional inertness under electrochemical conditions. highlights that fluorinated alcohols like this compound are less reactive than non-fluorinated analogs (e.g., methanol or formaldehyde) in CO reduction experiments, where *CO intermediates are critical for forming C2–C3 products. Its stability is attributed to strong C–F bonds and resistance to bond cleavage .

- In contrast, 2-Hexanone (a fluorinated ketone) and ethanol exhibit higher reactivity in biosolid matrices, making them less suitable as environmental markers compared to fluorinated alcohols like 1-propanol .

Toxicity and Environmental Impact

- 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- is part of the PFAS family, which is linked to bioaccumulation and long-term health risks, including endocrine disruption .

- 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane (CAS: 3330-15-2), a structurally related ether, exhibits acute oral toxicity (H302) and respiratory irritation (H335), highlighting the hazards of fluorinated ethers .

- Non-fluorinated alcohols like ethanol and 1-propanol degrade more readily in the environment and pose lower bioaccumulation risks .

Key Research Findings

Electrochemical Inertness: Fluorinated alcohols like 1-propanol, 1,1,2,2,3,3,3-heptafluoro- show negligible reactivity in CO reduction systems, unlike formaldehyde or methanol, which produce methane and methanol under similar conditions .

Environmental Markers: While ethanol is ubiquitous in biosolid samples, 1-propanol (fluorinated and non-fluorinated) is proposed as a more reliable marker for wastewater treatment processes due to its specificity .

Synthetic Challenges: The synthesis of heptafluorinated propanols requires precise control of fluorination steps, as seen in the production of FC-3283 (CAS: 375-03-1), a fluorinated amine derivative .

Q & A

Q. How can researchers synthesize 1-Propanol, 1,1,2,2,3,3,3-heptafluoro- with high purity, and what characterization methods are essential for validation?

Methodological Answer: Synthesis often involves fluorination of propanol derivatives using fluorinating agents like SF₄ or HF under controlled conditions. Reactive distillation can optimize yield by separating intermediates in situ . Post-synthesis, purity validation requires:

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and detect trace impurities.

- ¹⁹F NMR Spectroscopy: To verify fluorine substitution patterns and structural integrity .

- Elemental Analysis: To ensure stoichiometric fluorine content.

Q. What safety protocols are critical when handling this compound due to its fluorinated structure?

Methodological Answer:

- Ventilation: Use fume hoods to mitigate inhalation risks of volatile fluorinated byproducts.

- Personal Protective Equipment (PPE): Fluoropolymer gloves and aprons resist permeation by fluorinated compounds .

- First Aid: Immediate decontamination with water for skin contact; consult specialized toxicologists due to potential cardiac sensitization risks observed in similar fluorinated alkanes .

Q. How does the compound’s high fluorine content influence its solubility and stability in common solvents?

Methodological Answer: The compound’s hydrophobicity necessitates polar aprotic solvents (e.g., hexafluoroisopropanol) for dissolution. Stability studies under varying pH and temperature reveal:

- Thermal Stability: Decomposition above 125°C, releasing HF; monitor via thermogravimetric analysis (TGA) .

- Hydrolytic Stability: Resistant to hydrolysis in anhydrous conditions but degrades in acidic/basic media, tracked via fluoride ion-selective electrodes .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interactions with nucleophiles, and how can computational modeling guide experimental design?

Methodological Answer:

- Mechanistic Insight: Fluorine’s electron-withdrawing effect directs nucleophilic attack to the less fluorinated carbon. Density Functional Theory (DFT) simulations predict transition states and regioselectivity .

- Experimental Validation: Pair computational results with kinetic studies (e.g., stopped-flow spectroscopy) to compare theoretical and observed reaction rates .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound as a PFAS analog?

Methodological Answer:

- Environmental Half-Life: Conduct photolysis studies under UV light (254 nm) to simulate degradation in aquatic systems; quantify breakdown products via LC-MS/MS .

- Bioaccumulation Factor (BAF): Use in vitro assays with human liver microsomes to estimate metabolic stability, or apply quantitative structure-activity relationship (QSAR) models based on fluorine chain length and log P values .

Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated derivatives of this compound?

Methodological Answer:

- Dynamic Nuclear Polarization (DNP) NMR: Enhances sensitivity for detecting low-concentration intermediates in complex mixtures.

- X-ray Photoelectron Spectroscopy (XPS): Maps fluorine distribution on surfaces, critical for catalysis or material science applications .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points (125–135°C vs. 132–142°C): How should researchers validate data?

Methodological Answer:

Q. Conflicting toxicity profiles in literature: How to address gaps in hazard assessment?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.